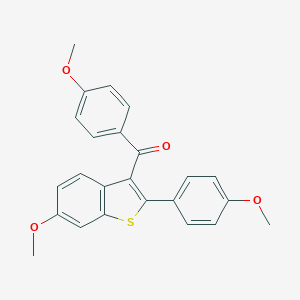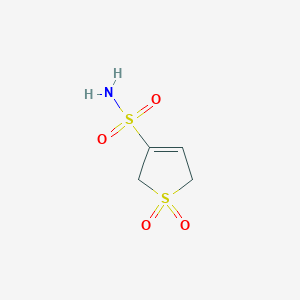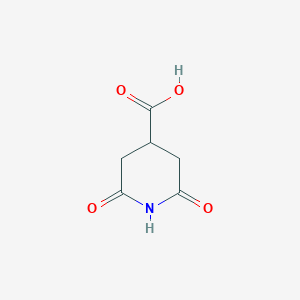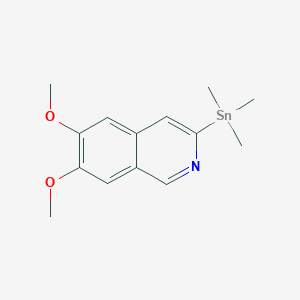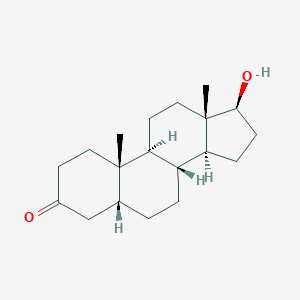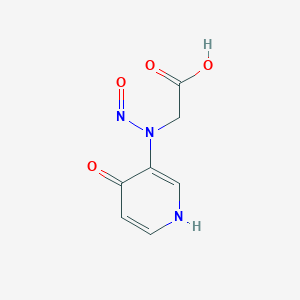
Glycine, N-(4-hydroxy-3-pyridinyl)-N-nitroso-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(4-hydroxy-3-pyridinyl)-N-nitroso-(9CI), commonly known as nitrosoglycine, is a chemical compound with the molecular formula C6H5N3O4. It is a yellow crystalline powder that is soluble in water and ethanol. Nitrosoglycine is a nitrosated derivative of glycine, an amino acid that is an essential building block of proteins. Nitrosoglycine has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of nitrosoglycine is not fully understood, but it is believed to involve the release of nitric oxide (NO) upon decomposition. Nitric oxide is a signaling molecule that plays a key role in various physiological processes, including vasodilation, neurotransmission, and immune response. Nitrosoglycine may act as a donor of NO, which can then activate various signaling pathways in cells.
Effets Biochimiques Et Physiologiques
Nitrosoglycine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, nitrosoglycine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and modulate the activity of enzymes. In vivo, nitrosoglycine has been shown to have anti-inflammatory and cardioprotective effects, as well as improve the survival rate of animals subjected to ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
Nitrosoglycine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, and it is stable under certain conditions. However, nitrosoglycine is sensitive to light and heat, and it can decompose rapidly in the presence of certain chemicals, such as acids and bases. Therefore, careful handling and storage are required to maintain its stability and purity.
Orientations Futures
There are several future directions for research on nitrosoglycine. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disease. Another direction is to study its effects on plant growth and development, and its potential as a fertilizer and plant growth regulator. Additionally, further research is needed to understand the mechanism of action of nitrosoglycine and its interaction with other molecules in cells.
Méthodes De Synthèse
Nitrosoglycine can be synthesized by nitrosating glycine with sodium nitrite in the presence of hydrochloric acid. The reaction proceeds under acidic conditions and requires careful control of the reaction parameters, such as temperature and pH. The yield of nitrosoglycine can be improved by using a two-step process, in which glycine is first converted to its N-carboxyanhydride derivative, which is then nitrosated to form nitrosoglycine.
Applications De Recherche Scientifique
Nitrosoglycine has been studied for its potential applications in various scientific fields. In medicine, nitrosoglycine has been investigated as a potential therapeutic agent for a range of conditions, including cancer, inflammation, and cardiovascular disease. In agriculture, nitrosoglycine has been studied as a potential fertilizer and plant growth regulator. In environmental science, nitrosoglycine has been investigated as a potential source of nitrogen oxide emissions in the atmosphere.
Propriétés
Numéro CAS |
120256-17-9 |
|---|---|
Nom du produit |
Glycine, N-(4-hydroxy-3-pyridinyl)-N-nitroso-(9CI) |
Formule moléculaire |
C7H7N3O4 |
Poids moléculaire |
197.15 g/mol |
Nom IUPAC |
2-[nitroso-(4-oxo-1H-pyridin-3-yl)amino]acetic acid |
InChI |
InChI=1S/C7H7N3O4/c11-6-1-2-8-3-5(6)10(9-14)4-7(12)13/h1-3H,4H2,(H,8,11)(H,12,13) |
Clé InChI |
ANKFHTYUEAPSEB-UHFFFAOYSA-N |
SMILES |
C1=CNC=C(C1=O)N(CC(=O)O)N=O |
SMILES canonique |
C1=CNC=C(C1=O)N(CC(=O)O)N=O |
Synonymes |
Glycine, N-(4-hydroxy-3-pyridinyl)-N-nitroso- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



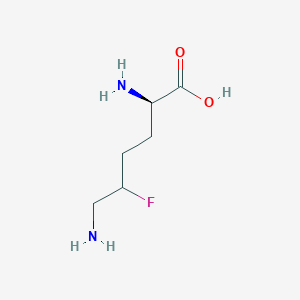
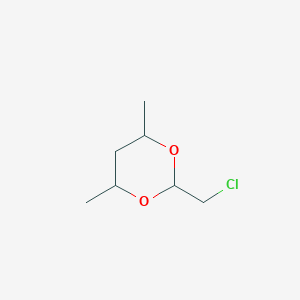
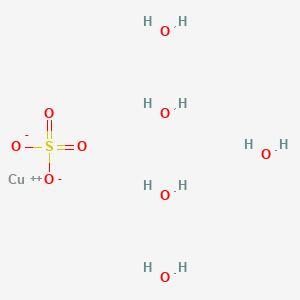
![Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B52452.png)
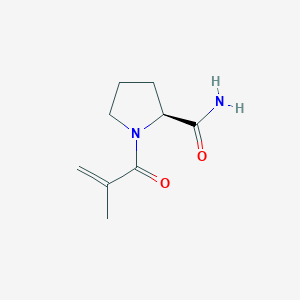
![1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B52454.png)
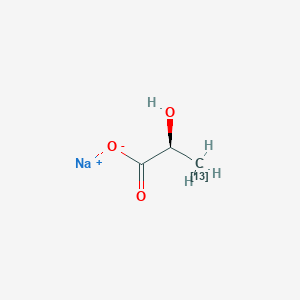

methanone](/img/structure/B52461.png)
